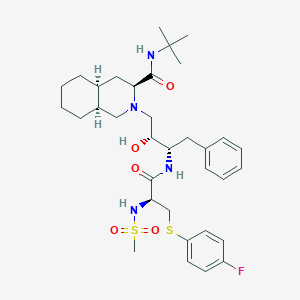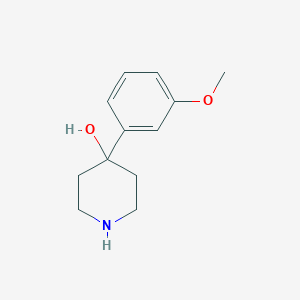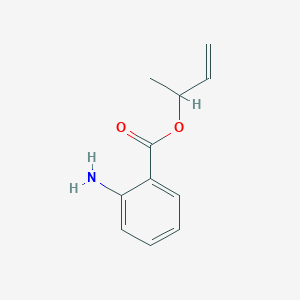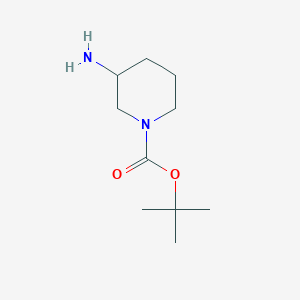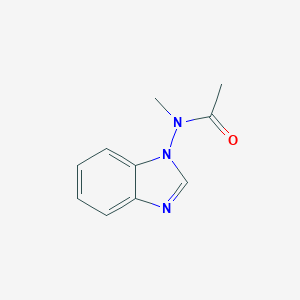
N-(1H-Benzimidazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Benzimidazol-1-yl)-N-methylacetamide, commonly known as BMA, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. BMA is a heterocyclic compound that contains a benzimidazole ring and a methylacetamide group, making it a versatile compound with unique properties. In
作用機序
The mechanism of action of BMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
生化学的および生理学的効果
BMA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. BMA has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
BMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMA is also soluble in common organic solvents, making it easy to work with in the lab. However, BMA has some limitations, including its low solubility in water, which can make it difficult to use in biological assays.
将来の方向性
There are several future directions for research on BMA. One area of interest is the development of BMA derivatives with improved anticancer and antimicrobial properties. Another area of research is the investigation of the mechanism of action of BMA and its potential targets. Additionally, the use of BMA in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
合成法
The synthesis of BMA involves the reaction of 1H-benzimidazole with N-methylacetamide in the presence of a catalyst. The reaction yields BMA as a white crystalline solid with a melting point of 205-207°C. The purity of BMA can be confirmed using spectroscopic techniques such as NMR and IR.
科学的研究の応用
BMA has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of BMA is in the field of medicinal chemistry. BMA has been shown to exhibit antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antimicrobial properties and is being studied as a potential antibiotic.
特性
CAS番号 |
176101-95-4 |
|---|---|
製品名 |
N-(1H-Benzimidazol-1-yl)-N-methylacetamide |
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
N-(benzimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3 |
InChIキー |
ZPABCEVMXQJKOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
正規SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
同義語 |
Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

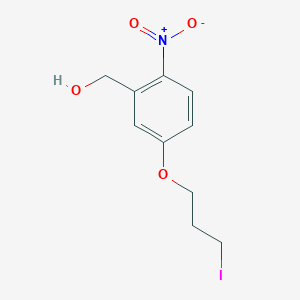
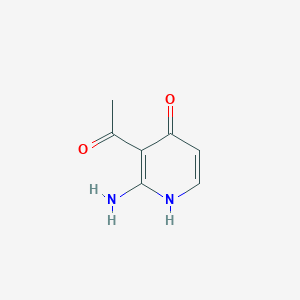
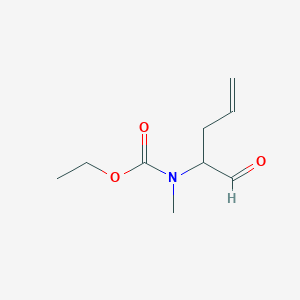
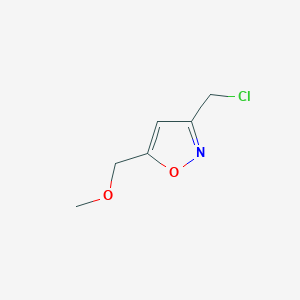
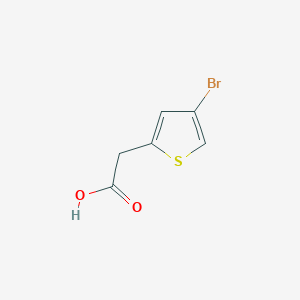
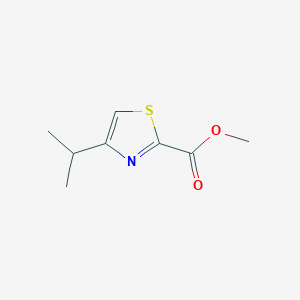
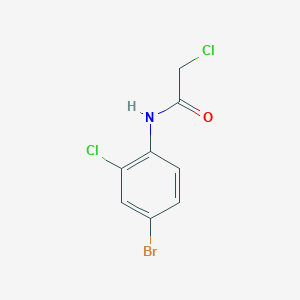
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
